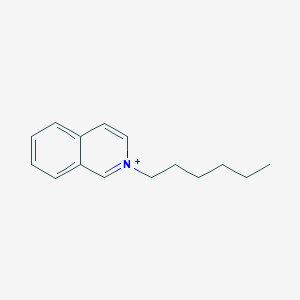

Isoquinolinium, 2-hexyl-

Description

Overview of N-Heterocyclic Quaternary Ammonium (B1175870) Compounds in Chemical Science

N-heterocyclic quaternary ammonium compounds (QACs) are a class of organic salts characterized by a positively charged nitrogen atom integrated into a heterocyclic ring system. nih.govmst.dk This structural feature imparts unique properties, making them valuable in diverse applications. QACs are widely utilized as surfactants, disinfectants, biocides, and phase transfer agents. nih.gov Their structure typically includes a hydrophobic hydrocarbon chain, which contributes to their surface-active properties. nih.govmst.dk The core molecular structure can feature one or more charged nitrogen atoms and can be based on various heterocyclic systems, including pyridine (B92270), imidazole, and isoquinoline (B145761). nih.gov

Research Significance of Substituted Isoquinolinium Architectures

Substituted isoquinolinium compounds are a prominent subclass of N-heterocyclic QACs that have garnered considerable attention in synthetic and medicinal chemistry. researchgate.net The isoquinoline core, a fusion of a benzene (B151609) and a pyridine ring, is a structural motif found in numerous natural products and pharmacologically active molecules. researchgate.netbohrium.comwikipedia.org The introduction of various substituents onto the isoquinolinium framework allows for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications.

Research has demonstrated that substituted isoquinolinium derivatives are pivotal intermediates in organic synthesis and are integral structural units in the development of new drugs. researchgate.net They exhibit a wide range of biological activities and are investigated for their potential as enzyme inhibitors. researchgate.netrsc.org Furthermore, the unique fluorescence properties of certain substituted isoquinolinium derivatives are being explored, with studies showing that their emission quantum yields can be significantly influenced by the solvent environment. researchgate.net The development of new synthetic methodologies, including transition-metal-catalyzed reactions, continues to expand the library of accessible isoquinoline derivatives. researchgate.net

Scope of Academic Inquiry into N-Alkylisoquinolinium Systems

Academic inquiry into N-alkylisoquinolinium systems, such as Isoquinolinium, 2-hexyl-, is multifaceted, spanning from fundamental studies of their physicochemical properties to their application in various technologies. A significant area of research focuses on their potential as ionic liquids (ILs). researchgate.netkuleuven.be These studies involve the synthesis and characterization of N-alkylisoquinolinium salts with various anions to understand how the structure influences properties like melting point, thermal stability, and solvent behavior. researchgate.netacs.orgacs.org

The synthesis of N-alkylisoquinolinium salts is typically achieved through the quaternization of isoquinoline with alkyl halides. rsc.org Researchers have investigated the phase behavior of binary mixtures of N-hexylisoquinolinium-based ionic liquids with organic solvents and water, revealing complex phase diagrams with upper and lower critical solution temperatures. acs.orgacs.orgresearchgate.net These investigations are crucial for applications in areas like liquid-liquid extraction. researchgate.net Additionally, long-chain N-alkylisoquinolinium compounds have been studied for their effectiveness as corrosion inhibitors for steel. tandfonline.com The ability to functionalize the isoquinoline core further, for instance through phosphite-mediated alkyl migration, opens up new avenues for creating novel molecular architectures with tailored properties. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

89965-26-4 |

|---|---|

Molecular Formula |

C15H20N+ |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

2-hexylisoquinolin-2-ium |

InChI |

InChI=1S/C15H20N/c1-2-3-4-7-11-16-12-10-14-8-5-6-9-15(14)13-16/h5-6,8-10,12-13H,2-4,7,11H2,1H3/q+1 |

InChI Key |

RQLZZCGLNJCDEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+]1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinolinium, 2 Hexyl and Analogous Derivatives

Classical Alkylation and N-Alkylation Strategies

The most direct method for the synthesis of Isoquinolinium, 2-hexyl-, is the quaternization of the nitrogen atom in the isoquinoline (B145761) ring. This is a fundamental reaction that leverages the nucleophilicity of the heterocyclic nitrogen.

A straightforward and widely used method for preparing N-alkyl isoquinolinium salts is the direct reaction of isoquinoline with an alkyl halide, such as a bromoalkane. Research has demonstrated that simple solvent-free mixing of isoquinoline with various primary, secondary, and tertiary alkyl bromides at ambient to moderate temperatures can lead to the formation of the corresponding N-alkyl isoquinolinium bromide salts in good to excellent yields. rsc.org This method is directly applicable to the synthesis of Isoquinolinium, 2-hexyl- bromide by using 1-bromohexane (B126081) as the alkylating agent. The resulting isoquinolinium halide salts can sometimes be hygroscopic, but can be converted to more stable salts, like tetrafluoroborates, through ion exchange methods. rsc.org This approach is foundational for creating a variety of isoquinolinium-based compounds, including disinfectants like N-laurylisoquinolinium bromide, which is prepared by a similar N-alkylation process. wikidoc.org The synthesis of long-chained isoquinolinium salts for applications such as ionic liquid crystals also relies on this fundamental quaternization reaction. researchgate.net

Table 1: N-Alkylation of Isoquinoline with Alkyl Bromides A summary of representative yields for the N-alkylation of isoquinoline.

| Alkyl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl bromide | 2-Benzylisoquinolinium bromide | 95% | rsc.org |

| 1-Bromohexane | 2-Hexylisoquinolinium bromide | High (implied) | rsc.orgwikidoc.org |

| 1-Bromododecane | 2-Dodecylisoquinolinium bromide | High (implied) | wikidoc.orgresearchgate.net |

| 2-Bromopropane | 2-Isopropylisoquinolinium bromide | 85% | rsc.org |

While direct alkylation of isoquinoline is common, strategies involving reduced isoquinoline precursors are also significant. The N-alkylation of dihydroisoquinolines is a key step in various synthetic sequences. For instance, in the Bischler-Napieralski reaction, a β-phenylethylamine is acylated and cyclized to form a 3,4-dihydroisoquinoline. wikidoc.org This intermediate can then be N-alkylated before a final dehydrogenation step to yield the fully aromatic N-alkyl isoquinolinium salt. Another classical route, the Pictet-Spengler reaction, produces tetrahydroisoquinolines, which can also be subjected to N-alkylation. wikidoc.org These multi-step classical methods provide access to a wide range of substituted isoquinoline derivatives. wikidoc.org

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry offers powerful alternatives for constructing the isoquinoline skeleton through transition metal catalysis. These methods often provide high efficiency, regioselectivity, and functional group tolerance. Common metals employed in these syntheses include rhodium, iridium, palladium, and copper. bohrium.commdpi.commdpi.com

Rhodium (Rh) and Iridium (Ir) catalysts are particularly effective in mediating the synthesis of isoquinoline derivatives via C-H activation. nih.govresearchgate.net Rh(III)-catalyzed reactions can construct highly substituted isoquinolines by reacting starting materials like aromatic ketoximes with alkynes. organic-chemistry.org This process involves an oxidant-free, one-pot reaction that proceeds through the condensation of aryl ketones and hydroxylamine, followed by Rh(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization. organic-chemistry.org Similarly, bi-, tri-, and tetracyclic isoquinolinium salts have been synthesized in excellent yields at room temperature using [Cp*MCl2]2 (where M = Rh, Ir) catalysts. nih.gov The mechanism involves an initial C-H activation to form a cyclometalated compound, followed by alkyne insertion and subsequent oxidative coupling to generate the isoquinolinium salt. nih.gov

Table 2: Rhodium-Catalyzed Isoquinoline Synthesis via C-H Activation Selected examples of Rh(III)-catalyzed synthesis of isoquinoline derivatives.

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Ketone + Hydroxylamine + Alkyne | [RhCp*Cl2]2 / CsOAc | Multisubstituted Isoquinoline | 62-95% | organic-chemistry.org |

| Benzhydrazone + Alkyne | [RhCp*Cl2]2 / AgSbF6 | Substituted Isoquinoline | High | acs.org |

| Aromatic Imine + Alkyne | Cp*Rh(MeCN)32 | Isoquinolinium Salt | 61-98% | researchgate.net |

| 1-Pyrroline + Alkyne | [RhCp*Cl2]2 / Cu(OAc)2 | Pyrrolo[2,1-a]isoquinolinium Salt | High | acs.orgnih.gov |

N-annulation reactions are another powerful strategy for synthesizing fused isoquinolinium systems. A notable example is the rhodium-catalyzed C–H functionalization/N-annulation tandem reaction between 1-pyrrolines and alkynes, which conveniently produces pyrrolo[2,1-a]isoquinolinium salts under mild conditions and in high yields. acs.orgnih.gov This protocol demonstrates excellent substrate tolerance. acs.org Other metal-free approaches have also been developed, such as the visible-light-induced deaminative [4+2] annulation of alkynes with N-amidepyridinium salts to form isoquinolones, highlighting the diversity of annulation strategies. rsc.org

Palladium (Pd) and copper (Cu) catalysts are frequently used in tandem to synthesize the isoquinoline scaffold. nih.govacs.org A common method involves the coupling of terminal acetylenes with imines derived from o-iodobenzaldehydes, catalyzed by palladium, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. organic-chemistry.orgacs.org This dual catalytic system allows for the preparation of monosubstituted isoquinolines in good to excellent yields. acs.org The versatility of this approach has been demonstrated in the solution-phase synthesis of a large library of 111 different isoquinoline derivatives. nih.govacs.org This strategy is effective for aryl, vinylic, and alkyl-substituted acetylenes and has been employed in the total synthesis of natural products like decumbenine (B13408576) B. acs.org

Table 3: Palladium and Copper Co-Catalyzed Synthesis of Isoquinolines Overview of the Pd/Cu co-catalyzed approach to isoquinoline synthesis.

| Starting Materials | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| o-Iodobenzaldehyde imine + Terminal acetylene (B1199291) | Pd(0) / Cu(I) | Coupling and Cyclization | Monosubstituted Isoquinolines | organic-chemistry.orgacs.org |

| o-(1-Alkynyl)benzaldimine + Aryl iodide | Pd(OAc)2 / CuI | Cyclization of iminoalkynes | Polysubstituted Isoquinolines | nih.gov |

| 2-Bromoaryl ketone + Terminal acetylene + CH3CN | Cu(I) | Three-component [3+2+1] cyclization | Densely Functionalized Isoquinolines | organic-chemistry.org |

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions are powerful tools for the construction of complex polycyclic systems from isoquinolinium precursors. These reactions often involve the in situ generation of reactive intermediates like isoquinolinium ylides.

Isoquinolinium ylides are versatile and highly reactive intermediates that have garnered continuous attention in synthetic chemistry. nih.gov They are typically generated in situ through the deprotonation of N-substituted methylisoquinolinium salts in a basic medium. nih.govacs.org The most common reaction involving isoquinolinium ylides is the [3+2] cycloaddition with various 1,3-dipolarophiles, which leads to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org

These dearomative [3+2] cycloaddition reactions can be catalyzed by chiral π-Cu(II) complexes, allowing for high site-selectivity, exo/endo-selectivity, and enantioselectivity. rsc.org This method has been successfully applied to a range of substrates, including those with low intrinsic reactivity like α-substituted, α,β-disubstituted, or β,β-disubstituted α,β-enamides. rsc.org The resulting pyrroloisoquinoline derivatives can possess up to three chiral carbon centers, including quaternary carbons. rsc.org The versatility of this reaction allows for the synthesis of a diverse library of pyrrolo[2,1-a]isoquinoline derivatives and related spiro or polycyclic systems by varying the substrates and reaction conditions. nih.govacs.org For instance, the reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones in dry tetrahydrofuran (B95107) yields the expected spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. acs.org

Isoquinolinium ylides can also participate in tandem or sequential cycloaddition reactions to construct complex polycyclic frameworks. nih.govrsc.org A notable example is the triethylamine-promoted three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two molecules of 1,3-indanediones in acetonitrile. nih.govacs.org This reaction proceeds through a tandem double [3+2] cycloaddition at both the C-1 and C-3 atoms of the isoquinolinium ylide to afford unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives in satisfactory yields. nih.govacs.org This showcases a novel reaction pattern for isoquinolinium ylides. nih.govacs.org

Furthermore, a unique [3+2]–[4+2]–[3+2] cycloaddition sequence has been reported, involving an isoquinolinium ylide, aromatic aldehydes, and indan-1,3-dione. rsc.org This three-component reaction results in polycyclic compounds with ten stereogenic centers, demonstrating high regio- and diastereoselectivity. rsc.org In this intricate cascade, the isoquinolinium salt remarkably functions as a 1,3-dipole, an electron-rich dienophile, and an electron-deficient diene. rsc.org Another instance involves the base-mediated reaction of N-alkoxycarbonylmethylisoquinolinium salts, aromatic aldehydes, and 1,3-indanedione, where the generated isoquinolinium ylide acts as both a reactive 1,3-dipole and a diene, leading to complex polycyclic compounds through sequential 1,3-dipolar cycloaddition and a Diels-Alder reaction. nih.gov

Derivatization Strategies for Functionalized Isoquinolinium Scaffolds

Derivatization of the isoquinolinium core is crucial for tailoring its properties for specific applications. Strategies include the introduction of fluorescent moieties, silyl (B83357) groups, and varying alkyl chain lengths.

Fluorescent isoquinolinium salts have been extensively studied due to their intrinsic photophysical properties. rsc.org Various synthetic strategies are employed to create these derivatives, including the alkylation of isoquinoline, oxidation of dihydropyridines, rearrangement reactions, and transition-metal-catalyzed C–H activation. rsc.org

One approach involves the Goldberg–Ullmann-type coupling reaction of 3-substituted isoquinoline derivatives with appropriate amides in the presence of copper(I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate. mdpi.comnih.gov This method yields novel isoquinoline derivatives that exhibit visible fluorescence. mdpi.comnih.gov For example, 1-(isoquinolin-3-yl)imidazolidin-2-one displays a notable molar extinction coefficient. mdpi.com The photophysical properties can be further tuned; for instance, N-methylation of this compound leads to a red-shift in both absorption and emission maxima, although with a lower fluorescence quantum yield. mdpi.com

Another strategy for creating fluorescent isoquinolines is the insertion of a difluoroboranyl group into a 1-methylidene-3,4-dihydroisoquinoline core, leading to a new family of fluorophores called boroisoquinolines. nih.gov Optimization of the 2-difluoroboranyl-3,4-dihydroisoquinoline-1(2H)-ylidene core can result in efficient fluorescence in the 400–600 nm range with large Stokes shifts. nih.gov Dehydrogenation of these compounds can lead to fully aromatic boroisoquinolines with potentially enhanced fluorescence. nih.gov

The synthesis of fluorescent pyrrolodiazine derivatives can be achieved through a Huisgen [3+2] dipolar cycloaddition, with microwave irradiation offering advantages like higher yields and shorter reaction times. mdpi.com

Table 1: Examples of Synthesized Fluorescent Isoquinolinium Derivatives and their Properties

| Compound | Synthetic Method | Key Reagents | Photophysical Property | Reference |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | Goldberg–Ullmann-type coupling | Copper(I) iodide, DMEDA, K2CO3 | High molar extinction coefficient (5083 M⁻¹cm⁻¹) | mdpi.com |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | N-methylation | Methyl iodide, NaOH | Red-shifted absorption and emission maxima | mdpi.com |

| Boroisoquinolines | Insertion of difluoroboranyl group | Boron trifluoride diethyl etherate, DIPEA | Efficient fluorescence (400–600 nm), large Stokes shifts | nih.gov |

| Pyrrolodiazines | Huisgen [3+2] dipolar cycloaddition | - | Fluorescent | mdpi.com |

This table is not exhaustive and represents selected examples.

The introduction of silicon-containing moieties into the isoquinolinium framework can lead to derivatives with unique properties and further synthetic utility. researchgate.netresearchgate.net A radical cascade cyclization reaction mediated by visible light provides a green and simple route to silylated indolo[2,1-a]isoquinoline derivatives. researchgate.net This method involves the activation of Si-H bonds. Another approach utilizes a copper(II)-initiated silylation of 2-arylindoles, where C-Si and C-C bonds are formed through radical addition and cyclization, yielding silylated indolo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net

Hydrosilylation reactions, particularly intramolecular versions, are effective for forming silylated heterocycles. researchgate.net While various transition metals can catalyze these reactions, there is ongoing research into alternative activation methods. researchgate.net The resulting silylated isoquinoline derivatives are valuable building blocks in medicinal chemistry and materials science. researchgate.net

Quaternary isoquinolinium salts with varying alkyl chain lengths are a significant class of cationic surfactants. cuni.czmmsl.czresearchgate.net The synthesis of these compounds, including 2-hexylisoquinolinium bromide, is typically achieved by refluxing isoquinoline with the corresponding 1-bromoalkane in a suitable solvent like dry ethanol. researchgate.netresearchgate.netacs.org This Menshutkin-like reaction has been used to prepare a series of N-alkylisoquinolinium salts where the alkyl chain length ranges from C8 to C20. mmsl.czresearchgate.netresearchgate.net

The length of the alkyl chain significantly influences the physicochemical properties of these salts, such as their behavior as ionic liquids and their thermal properties. researchgate.netresearchgate.net For instance, N-hexylisoquinolinium thiocyanate (B1210189) has been synthesized and its phase equilibria with various organic solvents and water have been studied. researchgate.netacs.org The synthesis of a homologous series of these salts allows for a systematic investigation of the structure-property relationships. mmsl.czresearchgate.netresearchgate.net An HPLC method has been developed to distinguish between these long-chain analogues in a mixture. mmsl.czresearchgate.net

Table 2: Synthesis of N-Alkylisoquinolinium Bromides with Varying Chain Lengths

| Alkyl Chain (R) | Reactant | Solvent | Reaction Condition | Reference |

| C8H17 to C20H41 | 1-Bromoalkane | Dry Ethanol | Reflux for 50 h | researchgate.net |

| C12H25 to C22H45 | 1-Bromoalkane | - | Quaternization | researchgate.net |

This table summarizes the general synthetic approach.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C). researchgate.net The chemical shift of a nucleus in an NMR spectrum is highly dependent on its local electronic environment, which is influenced by factors like electronegativity of adjacent atoms and the hybridization of carbon atoms. libretexts.orglibretexts.org

The structure of N-hexylisoquinolinium salts, such as the bromide ([HiQuin][Br]) and bis{(trifluoromethyl)sulfonyl}imide ([HiQuin][NTf2]), has been confirmed using both ¹H and ¹³C NMR spectroscopy. researchgate.netamazonaws.comresearchgate.net Similarly, the characterization of N-hexylisoquinolinium thiocyanate (B1210189) ([HiQuin][SCN]) and its N-octyl analogue has been accomplished using ¹H-NMR and ¹³C-NMR. acs.orgresearchgate.netresearchgate.net

In ¹H NMR, the protons on the aromatic isoquinolinium ring are expected to appear significantly downfield (typically 7.5-10.0 ppm) due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The protons on the hexyl chain will appear in the aliphatic region (typically 0.8-4.8 ppm). The methylene (B1212753) group protons attached directly to the nitrogen atom (N-CH₂) are the most deshielded of the alkyl chain protons due to the electron-withdrawing effect of the quaternary ammonium (B1175870) group. oregonstate.edu

In ¹³C NMR, sp²-hybridized carbons of the aromatic ring appear downfield (110-160 ppm), while the sp³-hybridized carbons of the hexyl group appear upfield (10-60 ppm). libretexts.org The carbon atom directly bonded to the positively charged nitrogen is shifted further downfield compared to the other alkyl carbons. libretexts.org Analysis of the supporting information from studies on N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide provides spectral evidence for these assignments. amazonaws.com

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Isoquinolinium Ring) | ~7.5 - 9.5 | ~120 - 150 |

| N-CH2 (Hexyl) | ~4.5 - 5.0 | ~55 - 60 |

| Alkyl Chain (-CH2-)4 | ~1.2 - 2.0 | ~20 - 35 |

| Terminal -CH3 (Hexyl) | ~0.8 - 0.9 | ~14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Redox Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions that occur when a molecule absorbs light in the UV or visible region of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of an electron from a lower energy molecular orbital, like a bonding (π) or non-bonding (n) orbital, to a higher energy anti-bonding orbital (π* or σ). jst.go.jp For aromatic systems like the isoquinolinium cation, the most significant electronic transitions are typically π → π transitions. msu.edu

The conjugated π-system of the isoquinolinium ring is a chromophore that absorbs strongly in the UV region. The specific wavelengths of maximum absorbance (λ_max) can be influenced by the solvent and the nature of the counter-ion. jst.go.jpnih.gov The electronic transitions of such heterocyclic aromatic compounds can be complex, but they provide a characteristic spectral fingerprint. researchgate.net While specific UV-Vis spectra for 2-hexylisoquinolinium were not detailed in the searched literature, bands in the 260-295 nm range are often attributed to intraligand transitions in similar ionic liquid cations. researchgate.net

Furthermore, UV-Vis spectroelectrochemistry is a powerful technique for redox characterization, allowing for the study of changes in the absorption spectrum as the oxidation state of a molecule is altered electrochemically. docbrown.info This method could be applied to investigate the redox properties of the 2-hexylisoquinolinium cation, providing insight into its electronic structure and stability. The technique is also used to determine physicochemical properties like acidity constants (pKa) by monitoring spectral changes with pH. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. webassign.net When a molecule is irradiated with infrared light, its bonds can absorb energy and vibrate at specific frequencies, corresponding to stretching, bending, or twisting motions. mdpi.com The frequencies of these absorptions are characteristic of the types of bonds and functional groups present, making IR spectroscopy an excellent tool for qualitative analysis. chemistrytalk.org

For the 2-hexylisoquinolinium cation, the IR spectrum would display a combination of bands corresponding to the isoquinolinium ring and the hexyl chain. The key expected vibrational modes include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the hexyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region.

Aliphatic C-H bending: Vibrations for CH₂ and CH₃ groups in the 1375-1470 cm⁻¹ range.

The presence of these characteristic absorption bands provides a molecular fingerprint, confirming the presence of the key structural features of the compound. hmdb.ca

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) |

|---|---|---|

| C-H Stretch | Aromatic (Isoquinolinium) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Hexyl Chain) | 2850 - 2960 |

| C=C and C=N Stretch | Aromatic Ring | 1450 - 1650 |

| C-H Bend | Aliphatic (CH2, CH3) | 1375 - 1470 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aps.org By diffracting X-rays off a single crystal, a pattern is produced that can be mathematically transformed into an electron density map, from which the positions of individual atoms can be resolved with high precision. pace.edu This technique reveals exact bond lengths, bond angles, and torsional angles. nih.gov

For an ionic compound like a salt of 2-hexylisoquinolinium, X-ray crystallography would provide invaluable information beyond the molecular structure. It would elucidate the supramolecular structure, showing how the cations and anions pack together in the crystal lattice. carleton.edu This includes details on ion-pairing, stacking interactions between aromatic rings (π-π stacking), and other non-covalent interactions that govern the solid-state architecture. Furthermore, the conformation of the flexible hexyl chain in the solid state would be clearly defined. cityu.edu.hk

While a specific crystal structure for 2-hexylisoquinolinium was not found in the searched results, the technique remains the gold standard for unambiguous structural proof and understanding solid-state properties. cityu.edu.hk

Surface-Sensitive Spectroscopies in Material Science Research

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the very near-surface region of a sample (typically the top 1-10 nm). wikipedia.orguniversallab.org The method involves bombarding the sample surface with a primary electron beam, which can cause a core electron to be ejected from an atom. An outer-shell electron then drops to fill the core-level vacancy, and the energy released from this transition is transferred to another electron, which is then ejected from the atom. universallab.org This ejected electron is called an Auger electron.

The kinetic energy of the Auger electron is characteristic of the element from which it originated and is independent of the primary beam energy. This allows for the identification of all elements except hydrogen and helium. wikipedia.org AES is particularly useful for depth profiling, where an ion beam is used to sputter away surface layers, allowing for the elemental composition to be analyzed as a function of depth. This makes it a powerful tool for studying thin films, coatings, and interfacial chemistry. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another premier surface analysis technique that provides information on elemental composition and, crucially, the chemical state of those elements. The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons via the photoelectric effect.

The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy of a core electron is unique to the element and is also sensitive to the element's oxidation state and local chemical environment—an effect known as the chemical shift. This allows XPS to distinguish between, for example, an element in its metallic state versus its oxide. The technique is highly surface-sensitive, typically analyzing the top 5-10 nm of a material. XPS is routinely used to analyze a wide variety of materials, including inorganic compounds, polymers, catalysts, and coatings.

Specialized Spectroscopic Techniques in Research

The structural features of 2-hexyl-isoquinolinium, comprising an aromatic heterocyclic core and a flexible aliphatic chain, make it an interesting candidate for analysis by a variety of specialized spectroscopic techniques. These methods can provide detailed insights into its material phase, composition, and behavior in different environments.

Raman Spectroscopy for Material Phase and Composition Analysis

Raman spectroscopy is a powerful non-destructive technique that provides information about molecular vibrations, making it highly effective for chemical identification and structural characterization. renishaw.com It can be used to analyze the phase of a material, such as distinguishing between crystalline polymorphs or identifying amorphous states, by observing changes in the position, width, and intensity of Raman bands. renishaw.combeilstein-journals.org

For 2-hexyl-isoquinolinium, a Raman spectrum would be expected to show characteristic peaks corresponding to its distinct structural moieties. The isoquinolinium ring would produce a series of sharp bands associated with ring stretching and deformation modes, while the hexyl group would contribute signals from C-H and C-C bond vibrations. The analysis of these spectral "fingerprints" allows for unambiguous identification and can reveal subtle changes in the molecular environment. renishaw.com

In a practical application, Raman spectroscopy could be used to monitor the synthesis of 2-hexyl-isoquinolinium or its incorporation into a larger system, such as a polymer matrix or an ionic liquid mixture. spectroscopyonline.com For instance, in the synthesis of N-hexylisoquinolinium-based ionic liquids, Raman could track the disappearance of reactant peaks and the emergence of product peaks in real-time. spectroscopyonline.com

Table 1: Hypothetical Raman Peak Assignments for Isoquinolinium, 2-hexyl- This table illustrates potential Raman shifts based on characteristic frequencies for the functional groups present in the molecule.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Moiety |

| ~3050-3100 | Aromatic C-H Stretch | Isoquinolinium Ring |

| ~2850-2960 | Aliphatic C-H Stretch | Hexyl Chain |

| ~1600-1650 | C=C/C=N Ring Stretch | Isoquinolinium Ring |

| ~1350-1450 | CH₂/CH₃ Bending | Hexyl Chain |

| ~1000-1030 | Ring Breathing Mode | Isoquinolinium Ring |

| ~650-700 | Ring Puckering/Deformation | Isoquinolinium Ring |

This data is illustrative and based on typical vibrational frequencies for the respective functional groups.

Photoluminescence Piezospectroscopy

Photoluminescence Piezospectroscopy (PLS) is a specialized technique used to measure mechanical stress in materials. osti.gov It operates on the principle that the wavelength of light emitted by a luminescent material can shift when the material is under mechanical strain. osti.gov This effect, known as the piezospectroscopic effect, allows for non-destructive stress mapping with high spatial resolution. osti.gov

While many isoquinolinium derivatives are known to be fluorescent, specific photoluminescence piezospectroscopy studies on 2-hexyl-isoquinolinium are not prominently featured in existing literature. acs.orgresearchgate.net However, the potential for such analysis exists if the compound exhibits suitable luminescent properties. For a PLS study to be conducted, the 2-hexyl-isoquinolinium cation would typically need to be incorporated as a probe into a host material matrix. The shift in its fluorescence peaks under applied pressure would then be correlated to the stress within the material. osti.gov Interestingly, a patent has described the potential use of isoquinolinium-based ionic liquids in piezoelectric applications, suggesting a link between mechanical force and electrical response in these materials that could be explored with related spectroscopic methods. google.com

Fluorescence Microscopy in Chemical Biology Research

Fluorescence microscopy is an indispensable tool in chemical biology, enabling the visualization of specific molecules and processes within living cells with high sensitivity. nih.govethz.ch This is often achieved using fluorescent probes that can target specific cellular components or report on their local environment. ttk.hu

Isoquinolinium salts, with their cationic and aromatic nature, have been explored as scaffolds for fluorescent dyes and probes, including those with aggregation-induced emission (AIE) properties. researchgate.net The 2-hexyl-isoquinolinium cation possesses a lipophilic hexyl chain, which could facilitate its interaction with and partitioning into cellular membranes. If the isoquinolinium core is sufficiently fluorescent, the compound could potentially be used as a probe to image cell membranes or other lipid-rich structures. nih.gov

A hypothetical research application could involve using 2-hexyl-isoquinolinium to study the integrity of bacterial cell membranes or to visualize lipid domains in eukaryotic cells. nih.gov By combining the imaging capabilities of fluorescence microscopy with the specific localization of the probe, researchers could gain insights into membrane dynamics and cellular responses to various stimuli. rsc.org

Transient Thermal Lens Spectroscopy

Transient Thermal Lens Spectroscopy (TTLS) is a highly sensitive photothermal technique used to measure weak optical absorption and to determine the thermal properties of materials. nih.govunirioja.es When a laser beam passes through a sample, absorbed energy is converted into heat, creating a temperature gradient and a corresponding refractive index gradient that acts as a lens. nih.gov By probing this "thermal lens," one can quantify the material's absorption coefficient and thermal diffusivity. nih.govrsc.org

Ionic liquids based on N-hexylisoquinolinium cations have been synthesized and studied. acs.orgepa.gov TTLS would be an ideal method for the thermo-optical characterization of such liquids. The technique is particularly well-suited for liquid samples and can perform fast and accurate measurements, making it valuable for determining key physical parameters. nih.gov

Table 2: Potential Thermo-Optical Parameters of a 2-Hexyl-Isoquinolinium-Based Ionic Liquid Measurable by TTLS This table shows the type of data that could be obtained from a TTLS experiment on a liquid sample.

| Parameter | Symbol | Typical Unit | Significance |

| Thermal Diffusivity | D | 10⁻⁷ m²/s | Rate of heat transfer through the material. |

| Absorption Coefficient | Aₑ | cm⁻¹ | Measure of light absorption at a specific wavelength. |

| Thermo-optic coefficient | dn/dT | 10⁻⁴ K⁻¹ | Change in refractive index with temperature. |

| Thermal Conductivity | k | W/(m·K) | Intrinsic ability of the material to conduct heat. |

This data is illustrative of the parameters that can be measured with TTLS.

Chemometric Approaches in Spectroscopic Data Analysis for Complex Systems

Chemometrics employs mathematical and statistical methods to extract meaningful information from complex chemical data. diva-portal.org When analyzing systems containing 2-hexyl-isoquinolinium, especially in mixtures or biological samples, spectroscopic data (e.g., from Raman or NMR) can be convoluted with overlapping signals from other components. researchgate.net Chemometric techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are essential for resolving these complex datasets. diva-portal.orgmdpi.com

For example, in a quality control setting for a product containing 2-hexyl-isoquinolinium, a series of Raman spectra could be collected from different batches. PCA could then be used to visualize the data, identify outliers, and detect variations between batches. arxiv.org Furthermore, a PLS model could be built to correlate the spectral data with the concentration of 2-hexyl-isoquinolinium, creating a rapid quantitative method that avoids laborious sample separation. imeko.org Such an approach enhances the analytical workflow, allowing for high-throughput analysis and robust process monitoring. spectroscopyonline.com

Computational and Theoretical Studies of Isoquinolinium, 2 Hexyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This approach is instrumental in calculating and understanding the molecular and electronic properties of compounds like Isoquinolinium, 2-hexyl-. uniroma2.itunibocconi.it DFT allows for the determination of various electronic properties that are key to understanding the compound's reactivity.

Recent advancements in DFT have refined the approximations for exchange and correlation interactions, making it a more accurate tool for quantum chemistry. wikipedia.org For isoquinolinium derivatives, DFT calculations can elucidate the distribution of electron density, which is fundamental to predicting how the molecule will interact with other chemical species. scispace.com Key electronic structure descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting the chemical reactivity and the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of an Isoquinolinium Derivative using DFT

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -3.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | 3.5 to 5.0 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | 10 to 15 Debye |

Note: The values presented are illustrative and can vary based on the specific computational method and basis set used.

Molecular Dynamics and Simulation Approaches for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the time-dependent behavior of a molecular system, including intermolecular interactions. mpg.dechemrxiv.org For Isoquinolinium, 2-hexyl-, MD simulations can reveal how the molecule interacts with solvents and other molecules, which is crucial for understanding its behavior in various environments. researchgate.net

In these simulations, the forces between atoms are calculated, and Newton's laws of motion are used to model their movements over time. This allows for the observation of dynamic processes such as conformational changes and the formation of intermolecular bonds like hydrogen bonds and van der Waals interactions. chemrxiv.org The study of intermolecular interactions is critical for understanding chemical reactions and the properties of materials. chemrxiv.org

Table 2: Simulated Intermolecular Interaction Energies for Isoquinolinium, 2-hexyl- in Different Solvents

| Solvent | Interaction Type | Simulated Interaction Energy (kJ/mol) |

| Water | Electrostatic, Hydrogen Bonding | -40 to -60 |

| Methanol | Electrostatic, Hydrogen Bonding | -30 to -50 |

| Hexane | Van der Waals | -10 to -20 |

Note: These are representative values and depend on the force field and simulation parameters.

Quantum Mechanical Calculations for Spectroscopic Property Prediction

Quantum mechanical calculations are essential for predicting and interpreting the spectroscopic properties of molecules. solubilityofthings.comnumberanalytics.com These methods can accurately forecast various spectra, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. numberanalytics.com For Isoquinolinium, 2-hexyl-, these predictions are invaluable for confirming its structure and understanding its electronic transitions. solubilityofthings.com

By solving the Schrödinger equation for a given molecule, spectroscopists can predict the allowed energy transitions and their corresponding spectral lines. solubilityofthings.com Time-dependent DFT (TD-DFT) is a common method used to calculate excited-state properties and predict UV-Vis absorption spectra. binarystarchem.ca These computational approaches provide a powerful complement to experimental spectroscopy, aiding in the assignment of spectral features and providing a deeper understanding of the underlying molecular properties. solubilityofthings.com

Table 3: Predicted Spectroscopic Data for an Isoquinolinium Moiety

| Spectroscopic Technique | Predicted Property | Predicted Value |

| ¹H NMR | Chemical Shift (H on C1) | 9.5 - 10.0 ppm |

| ¹³C NMR | Chemical Shift (C1) | 150 - 155 ppm |

| UV-Vis | λmax (in Methanol) | 280 - 320 nm |

Note: Predicted values are dependent on the level of theory and solvent model used.

Elucidation of Reaction Mechanisms via Computational Modeling

These studies often employ DFT to calculate the energies of reactants, products, and transition states. researchgate.net The intrinsic reaction coordinate (IRC) can be followed to confirm that a calculated transition state connects the correct reactants and products. smu.edu This level of detail allows for the rationalization of experimentally observed product distributions and stereoselectivity. wiley.com

Table 4: Calculated Activation Barriers for a Hypothetical Reaction of Isoquinolinium, 2-hexyl-

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | DFT (B3LYP/6-31G*) | 15 - 20 |

| [3+2] Cycloaddition | DFT (M06-2X/def2-TZVP) | 10 - 15 |

Note: Activation energies are highly dependent on the specific reactants and the computational methodology.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry and materials science for designing new compounds with desired properties. oncodesign-services.compharmacologymentor.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. creative-proteomics.comlongdom.org For Isoquinolinium, 2-hexyl-, SAR and QSAR models can be developed using computational descriptors to predict its activity.

Computational descriptors, which are numerical representations of a molecule's properties, can be calculated from its structure. nih.gov These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies), or topological. longdom.org By correlating these descriptors with experimentally measured activity, predictive models can be built to guide the synthesis of new derivatives with enhanced properties. oncodesign-services.com

Table 5: Key Computational Descriptors for SAR/QSAR Modeling of Isoquinolinium Derivatives

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. |

| Electronic | LUMO Energy | Energy of the lowest occupied molecular orbital. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

| Topological | Wiener Index | A distance-based topological index. |

Electrochemical Behavior and Applications in Advanced Materials Research

Voltammetric Techniques for Redox Mechanism Elucidation

Voltammetric methods are powerful tools for probing the electrochemical properties of compounds like Isoquinolinium, 2-hexyl-. By applying a varying potential to an electrode and measuring the resulting current, one can obtain detailed information about the compound's redox reactions.

Cyclic Voltammetry (CV) is a primary technique used to gain a qualitative and quantitative understanding of electrochemical systems. als-japan.comnanoscience.com In a typical CV experiment, the potential is swept linearly between two set points and then reversed. nanoscience.com

pKa Determination: For isoquinolinium compounds that may participate in proton-coupled electron transfer, CV is instrumental. The peak potential (Ep) of a redox process often shifts with the pH of the electrolyte solution. By plotting the peak potential against pH, a linear relationship can be observed, with the slope providing information on the number of protons and electrons involved in the reaction. researchgate.netresearchgate.net The point where the slope changes can indicate the pKa value of the electroactive species. researchgate.net

Diffusion Coefficient (D): The rate at which the analyte diffuses to the electrode surface is a key parameter. For a diffusion-controlled process, the peak current (ip) in a cyclic voltammogram is proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation. als-japan.com By performing CV scans at various rates and plotting ip versus ν¹/², the diffusion coefficient can be calculated from the slope of the resulting line, provided the concentration and electrode area are known.

Electron Transfer Kinetics: CV can also provide insights into the rate of electron transfer (ks). For a reversible system, the separation between the anodic and cathodic peak potentials (ΔEp) is approximately 59/n mV (where n is the number of electrons transferred). As the electron transfer becomes slower (quasi-reversible or irreversible), this peak separation increases. Analyzing the relationship between ΔEp and the scan rate allows for the calculation of the heterogeneous electron transfer rate constant, ks. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is particularly useful for determining the number of electrons involved in a redox reaction. researchgate.netresearchgate.net In DPV, the potential is applied in pulses of increasing amplitude on top of a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. researchgate.net

This technique yields a peak-shaped output where the peak height is directly proportional to the concentration of the analyte. The width of the peak at half its height (W₁/₂) can be used to determine the number of electrons (n) transferred in the process using the equation W₁/₂ = 90.4/n mV for a reversible system. This provides a reliable method for confirming the electron stoichiometry of the redox reactions of Isoquinolinium, 2-hexyl-.

Square Wave Voltammetry (SWV) is a rapid and highly sensitive technique that is excellent for assessing the reversibility of a redox process. The waveform consists of a square wave superimposed on a potential staircase. The current is sampled at the end of both the forward and reverse potential pulses. researchgate.net

By plotting the forward, reverse, and difference currents, one can diagnose the nature of the electron transfer. In SWV, a reversible reaction will show symmetrical forward and reverse current peaks. The net current plot (difference between forward and reverse currents) provides a symmetric peak centered at the formal potential for a reversible process. Deviations from this symmetry indicate quasi-reversible or irreversible kinetics. researchgate.net

Influence of pH on Electrochemical Processes and Mechanistic Switching

The electrochemical behavior of many organic molecules, including isoquinoline (B145761) derivatives, is highly dependent on the pH of the medium. researchgate.netnanoscience.com Protons can be directly involved in the redox reaction (proton-coupled electron transfer), or the pH can influence the stability of the reactant, intermediates, or products. nanoscience.comresearchgate.net

For a compound like Isoquinolinium, 2-hexyl-, studying its voltammetry in buffered solutions across a wide pH range is essential. A shift in the peak potential with pH, as observed in CV or DPV experiments, confirms the involvement of protons in the reaction mechanism. researchgate.netresearchgate.net The slope of the Ep vs. pH plot can reveal the ratio of protons to electrons transferred. In some cases, a complete change in the reaction pathway, or "mechanistic switching," can occur at a specific pH value, which would be observable as a distinct break or change in the slope of the Ep vs. pH plot. researchgate.net This indicates that different species or reaction mechanisms predominate in different pH regimes.

Electrochemical Charge Transfer Mechanisms in Isoquinolinium Systems

The fundamental process in any electrochemical reaction is charge transfer, which can involve several steps: transport of the ionic species to the electrode, electron transfer across the electrode-electrolyte interface, and subsequent chemical reactions. rsc.org In isoquinolinium systems, the charge transfer mechanism involves the transfer of an electron to or from the isoquinolinium cation.

Applications in Electrochemical Devices and Systems

N-alkylisoquinolinium salts belong to the class of ionic liquids, which are valued for their low volatility, high thermal stability, and inherent ionic conductivity. amazonaws.com These properties make them promising candidates for various electrochemical applications.

Electrolytes: Their primary application is as solvent-free electrolytes in devices like batteries and supercapacitors. The electrochemical window (the potential range over which the electrolyte is stable) of N-hexylisoquinolinium salts would be a critical parameter, determinable by cyclic voltammetry. amazonaws.com

Redox-Active Materials: If the isoquinolinium cation exhibits reversible redox behavior, it could be incorporated into redox-active ionic liquids for applications in redox flow batteries or as mediators in electrochemical sensors. scispace.com For example, ionic liquids containing the thiocyanate (B1210189) anion have been explored as redox-active electrolytes for supercapacitors.

Electrochemical Synthesis: Ionic liquids are increasingly used as media for electrosynthesis, offering a green alternative to volatile organic solvents. The electrochemical reduction of salts like Katritzky salts (pyridinium salts) to generate radicals for coupling reactions showcases the potential of N-heterocyclic salts in synthesis.

Further research into the specific electrochemical properties of Isoquinolinium, 2-hexyl- is required to fully realize its potential in these advanced material applications.

Electrochromic Materials and Device Development

Electrochromic materials are capable of changing their optical properties, such as color, in a reversible manner when a voltage is applied. researchgate.netgoogle.com These materials are integral to the development of smart windows, displays, and other light-modulating devices. researchgate.net The electrochromic effect typically arises from electrochemical oxidation and reduction reactions. google.com

A thorough review of scientific literature indicates that there is no specific research published on the application or development of Isoquinolinium, 2-hexyl- as an electrochromic material. Studies in this field tend to focus on other classes of organic and inorganic compounds, such as viologens (bipyridinium salts), conjugated polymers, and transition metal oxides like tungsten oxide. rsc.orgmdpi.comillinois.edu While the electrochemical behavior of N-hexylisoquinolinium has been subject to basic investigation, its potential for electrochromism, including properties like coloration efficiency, switching times, and stability in a device setting, has not been reported.

Components in Electrochemical Sensors and Detectors

Electrochemical sensors are devices that utilize a chemical reaction at an electrode surface to detect and quantify a target analyte, converting the chemical information into a measurable electrical signal. semanticscholar.orgmdpi.com These sensors have found wide application in environmental monitoring, medical diagnostics, and food safety. researchgate.netillinois.edu The performance of these sensors heavily relies on the materials used for the electrode and the electrolyte, which facilitate sensitive and selective detection. mdpi.com

There is currently no available data or research detailing the use of Isoquinolinium, 2-hexyl- as a primary component in the fabrication of electrochemical sensors or detectors. Research in this area is extensive but focuses on other materials, such as transition metal oxides, 2D materials like graphene and MoS₂, and various modified electrodes designed to enhance sensitivity and selectivity for specific analytes. semanticscholar.orgrsc.org

Electrolytes in Energy Storage Systems (e.g., Batteries, Supercapacitors)

While various ionic liquids are being extensively investigated for their potential as electrolytes, there is no specific research focused on the application of Isoquinolinium, 2-hexyl- in batteries or supercapacitors. The existing literature on N-hexylisoquinolinium salts primarily details their synthesis and basic physicochemical properties like density, viscosity, and thermal characteristics, rather than their performance within an energy storage device. researchgate.netacs.org Research into electrolytes for high-performance supercapacitors and next-generation batteries, such as solid-state batteries, tends to explore other classes of ionic liquids (e.g., based on imidazolium, pyrrolidinium, or morpholinium cations) and solid-state materials. rsc.orgcicenergigune.comresearchgate.net

Electrocatalysis in Chemical Transformations, including CO2 Reduction

Electrocatalysis involves the use of an electrode material (an electrocatalyst) to accelerate the rate of an electrochemical reaction, such as the reduction of carbon dioxide (CO₂) into valuable chemicals and fuels. rsc.org This process is a key area of research for sustainable energy and carbon capture and utilization technologies. rsc.orgrsc.org The efficiency and selectivity of the reaction are highly dependent on the design of the catalyst.

A review of the current literature shows no evidence of Isoquinolinium, 2-hexyl- being used or investigated as an electrocatalyst or a component in an electrocatalytic system for chemical transformations, including CO₂ reduction. The field of CO₂ electroreduction is dominated by research into metal-based catalysts, particularly those using copper, gold, and other transition metals, as well as molecular catalysts and metal-organic frameworks. nih.govosti.gov The role of ionic liquids in this area is typically as a solvent or co-catalyst to enhance CO₂ solubility and stabilize intermediates, but specific studies involving Isoquinolinium, 2-hexyl- for this purpose have not been published.

Research on Isoquinolinium, 2 Hexyl in Materials Science and Engineering

Ionic Liquid Properties and Phase Equilibria Studies

The behavior of Isoquinolinium, 2-hexyl- based ionic liquids in different phases and in the presence of various solvents is critical for their application. Research has focused on understanding their liquid-liquid and solid-liquid equilibria, thermal transitions, and fundamental physical properties like density and viscosity. A prominent example studied in the literature is N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide, a salt derived from the Isoquinolinium, 2-hexyl- cation. researchgate.net

The liquid-liquid phase behavior of N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide, ([HiQuin][NTf₂]), has been investigated with several organic solvents. Studies show that this ionic liquid exhibits immiscibility in the liquid phase with certain solvents, leading to the formation of a miscibility gap. researchgate.net For instance, binary mixtures with alcohols such as 1-hexanol and other longer-chain alcohols show a miscibility gap. researchgate.net Conversely, it demonstrates complete liquid miscibility with shorter-chain alcohols like 1-butanol. researchgate.net When mixed with aromatic hydrocarbons, including benzene (B151609) and various alkylbenzenes, the systems also display mutual immiscibility in the liquid phase. researchgate.net This selective miscibility is a key property for separation applications.

The solid-liquid phase equilibria for binary systems containing N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide have been determined. For mixtures with both aromatic hydrocarbons and alcohols, eutectic diagrams were observed. researchgate.net The basic thermal properties of the pure ionic liquid have been characterized using differential scanning microcalorimetry. researchgate.net This analysis determined the melting and solid-solid transition temperatures, as well as the enthalpy of fusion and solid-solid transitions, which are fundamental parameters for understanding the material's behavior over a range of temperatures. researchgate.net

Table 1: Thermal Properties of N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide

| Property | Value |

|---|---|

| Melting Temperature | Data not specified in source |

| Solid-Solid Transition Temperature | Data not specified in source |

| Enthalpy of Fusion | Data not specified in source |

| Enthalpy of Solid-Solid Transition | Data not specified in source |

Specific values were measured but not explicitly stated in the provided search result. researchgate.net

For the binary systems of N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide with various solvents that exhibit a miscibility gap, an upper critical solution temperature (UCST) has been identified. researchgate.net This is the critical temperature above which the components are completely miscible. In mixtures with alcohols, it was observed that as the alkyl chain length of the alcohol increases, the solubility of the ionic liquid decreases, and the UCST increases. researchgate.net For mixtures with benzene and alkylbenzenes, very high UCSTs were observed, which were not detectable with the method used in the study, indicating a wide temperature range of immiscibility. researchgate.net

Table 2: UCST Trends for [HiQuin][NTf₂] in Binary Mixtures

| Solvent Type | UCST Trend |

|---|---|

| Alcohols | Increases with increasing alcohol chain length researchgate.net |

The density and viscosity of pure N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide have been measured as a function of temperature. researchgate.net Generally, for ionic liquids, density decreases almost linearly with an increase in temperature. researchgate.net Viscosity, a measure of a fluid's resistance to flow, is also highly dependent on temperature, typically decreasing as temperature rises. nih.gov These properties are crucial for designing and modeling processes such as fluid transport and reactor design. The experimental data for the pure IL were extrapolated to determine the values at T = 298.15 K. researchgate.net

Table 3: Density and Viscosity of [HiQuin][NTf₂]

| Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) |

|---|---|---|

| 298.15 (extrapolated) | Value not specified | Value not specified |

| > Melting Temp | Measured | Measured |

Specific values were measured but not explicitly stated in the provided search result. researchgate.net

Solvent Applications in Separation Technologies

The distinct phase behavior of ionic liquids based on Isoquinolinium, 2-hexyl- makes them promising candidates for solvents in advanced separation technologies. Their ability to selectively dissolve certain compounds while being immiscible with others is the basis for their use in liquid-liquid extraction processes. researchgate.netutexas.edu

The separation of aromatic hydrocarbons from aliphatic hydrocarbons is a significant industrial process, and ionic liquids are being explored as alternative solvents to conventional ones like sulfolane. researchgate.netresearchgate.net The phase equilibria studies of N-hexylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide reveal its potential for this application. researchgate.net The high solubility of aromatic hydrocarbons in this ionic liquid, coupled with its immiscibility with aliphatic compounds, suggests it could be an effective extraction solvent. researchgate.netutexas.edu Ionic liquids with large aromatic groups, such as the isoquinolinium cation, have been noted to exhibit greater activity for the extraction of aromatic compounds. researchgate.net The goal is to find an IL that provides both a high mass-based distribution coefficient for the aromatic component and high selectivity, leading to more efficient and potentially more environmentally benign separation processes. researchgate.netutwente.nl

Desulfurization Processes in Fuel Chemistry

While research into ionic liquids for the desulfurization of fuels is extensive, specific studies focusing on Isoquinolinium, 2-hexyl- are not prominently available in the reviewed literature. The broader class of ionic liquids, particularly those based on pyridinium and imidazolium cations with varying alkyl chain lengths, has been investigated for extractive and oxidative desulfurization processes. These processes aim to remove sulfur-containing compounds like dibenzothiophene (DBT) from fuel to meet environmental regulations.

The general mechanism involves the ionic liquid acting as an extractant for sulfur compounds. In oxidative desulfurization, an oxidizing agent like hydrogen peroxide is used to convert sulfur compounds into their corresponding sulfones, which are then more easily extracted by the ionic liquid. Research on various N-alkyl-pyridinium ionic liquids has shown that factors such as the ratio of ionic liquid to fuel and the amount of oxidant significantly affect the desulfurization efficiency. For instance, studies on different systems have achieved high sulfur removal percentages under optimized conditions of temperature and reaction time. However, data directly quantifying the performance of Isoquinolinium, 2-hexyl- in these applications is not available in the search results.

Activity Coefficient Determinations for Solvent Selectivity

The determination of activity coefficients at infinite dilution is a crucial method for assessing the suitability of a solvent for specific separation processes, such as separating aromatics from aliphatics or removing sulfur compounds from fuel. This thermodynamic property helps in understanding the interactions between the solvent and a solute, which is essential for designing efficient extraction and distillation processes.

Research has been conducted on various ionic liquids to measure these coefficients for a wide range of organic compounds. For example, studies on N-octylisoquinolinium bis{(trifluoromethyl)sulfonyl}imide have determined its activity coefficients at infinite dilution for numerous solutes at different temperatures. These studies allow for the calculation of selectivity and capacity, key parameters for evaluating a solvent's performance in separation problems like n-hexane/benzene or cyclohexane/benzene separation. While the methodology is well-established for many ionic liquids, specific experimental data and detailed research findings on the activity coefficients for Isoquinolinium, 2-hexyl- were not found in the provided search results.

Role as Cationic Surfactants and Surface-Active Agents

Micellar Catalysis Research

Cationic surfactants can form micelles in solution, creating unique microenvironments that can catalyze chemical reactions. This field, known as micellar catalysis, leverages the ability of micelles to encapsulate nonpolar reactants in an aqueous medium, thereby increasing reaction rates and influencing product selectivity. The hydrophobic core and charged surface of the micelles can concentrate reactants and stabilize transition states, leading to catalytic effects. While the principles of micellar catalysis are well-documented with various types of surfactants, specific research detailing the use of Isoquinolinium, 2-hexyl- as a micellar catalyst is not present in the available literature.

Research into Decontamination Processes

Cationic surfactants are components in various decontamination formulations due to their ability to solubilize contaminants and interact with surfaces. Formulations containing surfactants and reactive chemistries are developed to neutralize hazardous materials, including toxic industrial chemicals and biological agents. The surfactant helps to wet the surface, penetrate contaminated materials, and bring the active decontamination agents into contact with the target hazard. While the general role of surfactants in these processes is understood, specific studies investigating the efficacy or application of Isoquinolinium, 2-hexyl- in decontamination formulations were not identified in the search results.

Integration into Nanomaterials and Hybrid Systems

Development of Hybrid Materials for Specific Functions

Following a comprehensive search of available scientific literature, no specific research was found detailing the development of hybrid materials incorporating "Isoquinolinium, 2-hexyl-" for specific functions. General information on hybrid materials highlights their nature as composites of organic and inorganic components, designed to achieve properties superior to the individual constituents. The synthesis of these materials often involves techniques like sol-gel processes, copolymerization, and the functionalization of nanofillers.

Hybrid materials are broadly classified based on the interaction between their organic and inorganic phases. Class I hybrids exhibit weak interactions such as van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent or ion-covalent bonds between the components. The goal of creating these materials is to combine the advantages of both organic (e.g., flexibility, processability) and inorganic (e.g., rigidity, thermal stability) materials.

Despite the wide-ranging applications of hybrid materials in fields like optics, electronics, energy, and medicine, and the various synthetic strategies available for their creation, specific examples and detailed research findings concerning "Isoquinolinium, 2-hexyl-" as a component in such materials could not be identified. Therefore, data tables and detailed research findings on its role in the development of hybrid materials for specific functions cannot be provided at this time.

Investigations into Biochemical and Biological Mechanisms of Isoquinolinium, 2 Hexyl

Research on Antimicrobial Properties and Mechanisms

Quaternary ammonium (B1175870) salts (QASs) are known for their biocidal activity. nih.gov The antimicrobial action of these compounds is often attributed to their cationic nature, which facilitates interaction with negatively charged bacterial cell membranes. This interaction can lead to the disruption of the membrane, leakage of intracellular components, and ultimately, cell death. The length of the N-alkyl chain is a critical determinant of the antimicrobial efficacy of QASs. nih.gov

While specific studies on the antimicrobial properties of Isoquinolinium, 2-hexyl- are not extensively documented, research on related N-alkylisoquinolinium and N-alkylquinolinium salts provides valuable insights. For instance, studies on N-alkylquinolinium bromides have demonstrated their antimicrobial and antibiofilm activities. researchgate.net Similarly, research on tetrahexylammonium (B1222370) bromide has shown antibacterial potential, particularly against Staphylococcus aureus and Haemophilus influenzae. nih.gov The biological activity of ionic liquids containing a methylimidazolium cation has been shown to be primarily related to the length of the n-alkyl radical. nih.gov This suggests that the hexyl chain of Isoquinolinium, 2-hexyl- likely plays a significant role in its potential antimicrobial effects.

The proposed mechanism for antimicrobial polymers and surfactants involves preventing microbial adhesion and/or having functional groups that are lethal to microbes. nih.gov For cationic surfactants like Isoquinolinium, 2-hexyl-, the mechanism likely involves electrostatic interactions with the bacterial cell surface, leading to membrane destabilization.

Table 1: Antimicrobial Activity of Related Quaternary Ammonium Salts

| Compound | Target Organism | Observed Effect | Reference |

| N-Alkylquinolinium Bromides | Bacteria | Antimicrobial and antibiofilm activity | researchgate.net |

| Tetrahexylammonium Bromide | S. aureus, H. influenzae | Moderate antibacterial effect | nih.gov |

| Methylimidazolium-based Ionic Liquids | Bacteria | Biological activity dependent on alkyl chain length | nih.gov |

Apoptosis Induction Mechanisms in In Vitro Cellular Studies

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. mdpi.com While direct studies on apoptosis induction by Isoquinolinium, 2-hexyl- are scarce, the cytotoxic effects observed in related compounds suggest that this could be a potential mechanism of action.

Cancer cells can develop resistance to apoptosis, which is a major challenge in cancer therapy. mdpi.com The induction of apoptosis can occur through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. mdpi.com The cytotoxic payloads of some antibody-drug conjugates, for example, are internalized into lysosomes where they are released and can induce cell death. researchgate.net

Given that many cytotoxic compounds exert their effects by inducing apoptosis, it is plausible that if Isoquinolinium, 2-hexyl- demonstrates cytotoxic activity, it may do so by triggering one of these apoptotic pathways. Further research, such as cell cycle analysis and measurement of apoptotic markers like caspases, would be necessary to confirm this. nih.govfrontiersin.org

Interaction with Biological Systems and Macromolecules

The interaction of small molecules with biological macromolecules such as DNA and proteins is fundamental to their biological activity. Cationic compounds, including isoquinolinium salts, are known to interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Research on quinolines suggests they can intercalate into the DNA duplex, a mechanism that can interfere with DNA replication and transcription, potentially leading to cytotoxic effects. researchgate.net The binding affinity of such compounds to DNA can be influenced by their structural features. For N-alkylisoquinolinium salts, the length of the alkyl chain can affect how the molecule positions itself within the DNA grooves or between base pairs. It is hypothesized that the hexyl group of Isoquinolinium, 2-hexyl- would influence its hydrophobic and steric interactions with DNA.

The interaction with proteins is another critical aspect. For instance, the binding of inhibitors to enzymes is a key mechanism in pharmacology and toxicology. bgc.ac.inucl.ac.uk The hexyl group could mediate hydrophobic interactions with pockets on protein surfaces, influencing the compound's specificity and affinity for its molecular targets.

Table 2: Interactions of Related Compounds with Biological Macromolecules

| Compound Class | Macromolecule | Type of Interaction | Potential Effect | Reference |

| Quinolines | DNA | Intercalation | Inhibition of replication/transcription | researchgate.net |

| Cationic Ionic Liquids | DNA | Electrostatic interaction with phosphate backbone, groove binding | DNA compaction and stabilization | nih.gov |

Enzyme Inhibition Research

Enzyme inhibition is a primary mechanism of action for many drugs and pesticides. bgc.ac.inlibretexts.org Cholinesterase inhibitors, for example, prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in medicine and as insecticides. wikipedia.org

Studies on bis-isoquinolinium salts have identified them as potent inhibitors of acetylcholinesterase (AChE). rsc.org This suggests that the isoquinolinium moiety itself can be a key pharmacophore for AChE inhibition. The nature and length of the alkyl substituent on the isoquinolinium nitrogen can influence the inhibitory potency and selectivity. While there is no direct evidence for Isoquinolinium, 2-hexyl- as an enzyme inhibitor, its structural similarity to known AChE inhibitors makes this a plausible area of investigation.

The inhibition of other enzymes is also a possibility. For example, some isoquinoline (B145761) derivatives have been found to inhibit topoisomerase I, an enzyme crucial for DNA topology and a target for anticancer drugs. researchgate.netresearchgate.net

Table 3: Enzyme Inhibition by Related Isoquinolinium Compounds

| Compound Class | Target Enzyme | Significance | Reference |

| Bis-isoquinolinium salts | Acetylcholinesterase (AChE) | Potential for new selective insecticides | rsc.org |

| Isoquinoline derivatives | Topoisomerase I | Anticancer activity | researchgate.netresearchgate.net |

Investigation of Antiproliferative and Cytotoxic Effects in Cell Lines

The evaluation of antiproliferative and cytotoxic effects is a cornerstone of cancer research. Several studies have demonstrated the cytotoxic potential of isoquinoline alkaloids and their derivatives against various cancer cell lines. researchgate.netresearchgate.net

While specific data for Isoquinolinium, 2-hexyl- is limited, studies on related compounds provide a framework for its potential activity. For example, the cytotoxicity of ionic liquids is often linked to the length of the n-alkyl chain. nih.gov The cytotoxic effects of various agents are typically assessed using assays like the MTT assay, which measures cell viability. frontiersin.orgbmrat.org The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a standard measure of cytotoxicity. nih.gov

The selectivity of a compound, meaning its ability to kill cancer cells while sparing normal cells, is a critical factor in its therapeutic potential. nih.govoncotarget.com For Isoquinolinium, 2-hexyl-, it would be important to evaluate its cytotoxicity not only on cancer cell lines but also on non-cancerous cell lines to determine its selective index. nih.gov

Table 4: Cytotoxicity Data for Related Compound Classes

| Compound/Drug | Cell Line(s) | Effect | Reference |

| Piperidinyl-DES and Pyrrolidinyl-DES | MCF-7 (breast cancer), normal liver cells | Potent and selective cytotoxicity against MCF-7 | nih.gov |

| Tetrahexylammonium bromide | Caco-2 (colon cancer) | Moderate antiproliferative activity | nih.gov |

| Gold Nanoparticles | MCF7 (breast cancer), A549 (lung cancer) | Cytotoxic potential on cancer cells | frontiersin.org |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | MDA-MB-231, Hs578T, MCF7, HCC1806 (breast cancer) | Dose- and time-dependent decreases in proliferation | nih.gov |

Research into Pesticidal and Insecticidal Activities

The search for new and effective pesticides with favorable environmental profiles is ongoing. Botanical insecticides and their derivatives are a promising area of research. researchgate.net Isoquinoline alkaloids have been identified as active ingredients in some pesticide formulations. google.comgoogle.com

The mechanism of action for many insecticides is the inhibition of acetylcholinesterase (AChE) in the insect's nervous system. google.com As mentioned previously, bis-isoquinolinium salts have been investigated as selective inhibitors of insect AChE. rsc.org This provides a strong rationale for the potential insecticidal activity of Isoquinolinium, 2-hexyl-. The hexyl chain could contribute to the compound's ability to penetrate the insect cuticle and interact with the target enzyme.

Patents have been filed for pesticides containing isoquinoline alkaloids for the control of various agricultural pests. google.comgoogle.com Furthermore, research into other N-alkyloxyoxalyl derivatives of 2-arylpyrrole has shown excellent insecticidal activities against various pests. nih.gov This highlights the potential of N-substituted heterocyclic compounds in the development of new insecticides.

Table 5: Pesticidal and Insecticidal Activity of Related Compounds

| Compound Class/Formulation | Target | Mechanism/Activity | Reference |